3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile
Description
3-Fluoro-2-(1H-pyrazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a pyrazole ring at the 2-position. This compound is of interest due to its structural versatility, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C10H6FN3 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-8-3-1-2-7(6-12)10(8)9-4-5-13-14-9/h1-5H,(H,13,14) |
InChI Key |
QXAXVZNPPZGFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NN2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile Hydrochloride
- Structure : Substitutes fluorine with chlorine at the benzonitrile core and adds a hydrochloride salt.
- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and electronic properties, influencing solubility and target interactions. The hydrochloride salt enhances crystallinity and stability, making it suitable for pharmaceutical formulations .
- Synthesis : Likely involves nucleophilic aromatic substitution or cross-coupling reactions, analogous to methods used for fluorinated derivatives .
3-Fluoro-2-(Pyrimidin-2-yl)Benzonitrile
- Structure : Replaces the pyrazole ring with a pyrimidine group.
- However, the absence of a pyrazole ring reduces tautomeric flexibility, which could limit conformational adaptability in biological systems .
- Synthesis : Utilizes Suzuki-Miyaura coupling with a pyrimidine boronic ester, highlighting the versatility of palladium-catalyzed cross-couplings for aryl-heterocycle bond formation .
Modifications to the Pyrazole Ring
3-Chloro-5-{[5-({[3-Fluoro-5-(Trifluoromethyl)Benzyl]Amino}Methyl)-3-Methyl-1H-Pyrazol-4-yl]Oxy}Benzonitrile (CAS 473922-26-8)
- Structure: Incorporates a trifluoromethylbenzylamino-methyl group on the pyrazole ring and adds a chlorine substituent on the benzonitrile core.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chlorine atom may sterically hinder interactions with hydrophobic binding pockets. This compound’s larger substituents suggest optimized selectivity for specific targets, such as kinases or GPCRs .
2-Chloro-4-(1H-Pyrazol-3-yl)Benzonitrile
- Structure : Tautomer of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, differing in the position of the hydrogen atom on the pyrazole ring.
- Impact : Tautomerism affects electronic distribution and hydrogen-bonding capabilities. The 3H-tautomer may exhibit distinct binding modes compared to the 5H-form, underscoring the importance of tautomeric equilibria in drug design .
Heterocycle Replacement and Annulation
3-[6-Bromo-2-Fluoro-3-(1H-Pyrazolo[3,4-c]Pyridazin-3-ylMethyl)Phenoxy]-5-Chlorobenzonitrile
- Structure : Replaces the pyrazole with an annulated pyrazolo-pyridazine system and adds bromine/chlorine substituents.
- Bromine’s steric bulk may reduce solubility but enhance halogen-bonding interactions .
Comparative Data Table
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